Eslicarbazepine glucuronide

Beschreibung

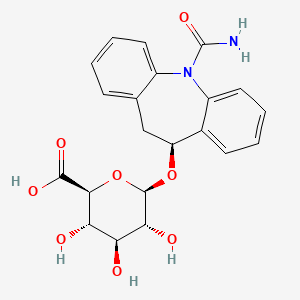

Structure

3D Structure

Eigenschaften

CAS-Nummer |

104746-02-3 |

|---|---|

Molekularformel |

C21H22N2O8 |

Molekulargewicht |

430.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H22N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28)/t14-,15-,16-,17+,18-,20+/m0/s1 |

InChI-Schlüssel |

CMBFCYCIYDPVRG-YKPCMBIXSA-N |

Isomerische SMILES |

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Kanonische SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Historical Context of Dibenzazepine Derivatives in Pharmacological Research

The story of dibenzazepine (B1670418) derivatives in pharmacology began with the synthesis of carbamazepine (B1668303) in 1953. nih.gov This compound, with a core structure of two benzene (B151609) rings fused to an azepine ring, was initially recognized for its utility in treating trigeminal neuralgia and later as a primary treatment for epilepsy. nih.govomicsonline.orgwikipedia.org The success of carbamazepine spurred further research into related structures, leading to the development of other significant therapeutic agents like oxcarbazepine (B1677851) and, more recently, eslicarbazepine (B1671253) acetate (B1210297). nih.govwikipedia.orgrsynjournals.org These compounds are primarily known for their action as voltage-gated sodium channel blockers. nih.govdovepress.com

The therapeutic applications of dibenzazepines have expanded over time to include mood stabilization in conditions such as bipolar disorder. nih.gov Recent research has even begun to explore their potential anticancer properties, highlighting the continued relevance and therapeutic potential of this chemical class. nih.gov The evolution of dibenzazepine derivatives showcases a classic example of drug development, where initial discoveries pave the way for next-generation compounds with refined properties.

Eslicarbazepine Glucuronide As a Major Metabolite: Research Significance

Eslicarbazepine (B1671253) acetate (B1210297) is a prodrug that undergoes rapid and extensive first-pass hydrolysis to its main active metabolite, eslicarbazepine. drugbank.comnih.govkglmeridian.comwvu.edu This active compound is subsequently metabolized, primarily through glucuronidation, to form eslicarbazepine glucuronide, which is then eliminated from the body via renal excretion. drugbank.comnih.govnih.gov While eslicarbazepine itself accounts for the majority of systemic exposure (approximately 92%), its glucuronidated form is a critical component of the elimination pathway. drugbank.comnih.gov

The study of eslicarbazepine glucuronide is significant for several reasons. Firstly, understanding its formation and clearance is essential for a complete pharmacokinetic profile of eslicarbazepine acetate. Secondly, the enzymes responsible for this glucuronidation process, primarily UDP-glucuronosyltransferases (UGTs), are key to understanding potential drug-drug interactions. nih.govtga.gov.au Research has identified several UGT isoforms, including UGT1A4, UGT1A9, UGT2B4, and UGT2B7, as being involved in the conjugation of eslicarbazepine. nih.gov The high-affinity action of UGT2B4, in particular, is thought to play a major role at therapeutic concentrations. nih.gov

| Compound | Metabolic Role | Key Enzymes Involved | Significance |

|---|---|---|---|

| Eslicarbazepine Acetate | Prodrug | Hepatic Esterases | Rapidly converted to the active metabolite, eslicarbazepine. dovepress.comkglmeridian.com |

| Eslicarbazepine | Active Metabolite | UGT1A4, UGT1A9, UGT2B4, UGT2B7 | Exerts the primary pharmacological effect. nih.gov |

| Eslicarbazepine Glucuronide | Major Inactive Metabolite | UGTs | Facilitates renal excretion of the drug. drugbank.comnih.gov |

Theoretical Underpinnings of Glucuronide Conjugation in Drug Metabolism Studies

Glucuronidation represents a crucial Phase II metabolic reaction, a process in which a glucuronic acid moiety is attached to a substrate. wikipedia.orgmsdmanuals.com This conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, significantly increases the water solubility of the parent compound, facilitating its excretion from the body through urine or bile. wikipedia.orgmsdmanuals.comnih.gov The process begins with the formation of UDP-glucuronic acid (UDPGA) in the liver, which serves as the activated form of glucuronic acid. wikipedia.org

This metabolic pathway is vital for the detoxification and elimination of a wide array of substances, including drugs, toxins, and endogenous compounds. wikipedia.orghyphadiscovery.com The addition of the hydrophilic glucuronic acid group transforms lipophilic compounds into more polar, water-soluble conjugates that are less able to cross cell membranes and are therefore more readily eliminated. nih.govhyphadiscovery.com While generally considered a detoxification step, some glucuronide metabolites, particularly acyl-glucuronides, can be chemically reactive and have been associated with adverse drug reactions. scispace.comresearchgate.net

Emerging Research Questions and Methodological Paradigms for Conjugated Metabolites

Molecular and Cellular Mechanisms of Action of Eslicarbazepine (Active Moiety)

The principal mechanism of action of eslicarbazepine is the modulation of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons. patsnap.comncats.iowvu.edu

Voltage-Gated Sodium Channel (VGSC) Modulation

Eslicarbazepine's interaction with VGSCs is central to its anticonvulsant properties. It primarily targets these channels to reduce neuronal hyperexcitability.

Eslicarbazepine stabilizes the inactivated state of VGSCs. patsnap.comamrhasanneuro.comeuropa.eueuropa.eu This action makes it more difficult for the channels to return to the resting, activatable state, thereby limiting the ability of neurons to fire at high frequencies, a characteristic of seizure activity. patsnap.comdrugbank.com Unlike some other anticonvulsants that primarily affect the fast inactivation of VGSCs, eslicarbazepine preferentially enhances the slow inactivation of these channels. nih.govnih.govnih.govnih.gov This distinction in its mechanism may contribute to its specific efficacy and tolerability profile. patsnap.comnih.gov

Research indicates that eslicarbazepine exhibits a higher affinity for the inactivated state of VGSCs compared to the resting state. amrhasanneuro.comnih.govnih.gov In vitro studies have shown that the affinity of eslicarbazepine for VGSCs in the resting state is lower than that of carbamazepine (B1668303). amrhasanneuro.comnih.gov This preferential binding to the inactivated state is a key feature of its mechanism. nsolns.com

A study comparing eslicarbazepine with other sodium channel blockers provided the following data on their affinity for different VGSC states:

| Compound | Affinity for Resting State (Relative to CBZ) | Affinity for Slow Inactivated State (Times higher than resting state) |

| Eslicarbazepine | ~3-fold lower | 5.9 |

| Carbamazepine (CBZ) | - | 1.7 |

| Oxcarbazepine (B1677851) (OXC) | - | 1.8 |

| Lacosamide (LCM) | Higher than Eslicarbazepine | 10.4 |

This table is based on data from multiple in vitro studies. amrhasanneuro.comnih.govaesnet.org

By stabilizing the inactivated state of VGSCs, eslicarbazepine effectively suppresses sustained repetitive neuronal firing. patsnap.comamrhasanneuro.comeuropa.eueuropa.eu This has been demonstrated in various in vitro models, including hippocampal slices and neuroblastoma cells. nih.govnih.gov This action is believed to be the primary way it prevents the development and propagation of seizures. europa.eu

A significant aspect of eslicarbazepine's mechanism is its enhanced inhibitory selectivity for neurons that are firing rapidly, as is common during epileptic seizures, over those with normal firing rates. amrhasanneuro.comnih.govdovepress.com This selectivity is attributed to its preferential binding to the inactivated state of VGSCs, which is more prevalent in depolarized and rapidly firing neurons. patsnap.comnih.gov This targeted action is thought to contribute to its therapeutic effect while potentially minimizing effects on normal neuronal signaling. patsnap.com

Interactions with Other Ion Channels and Receptor Systems

While the primary mechanism of eslicarbazepine is the modulation of VGSCs, some studies have explored its interactions with other ion channels and receptor systems. In vitro studies have suggested that eslicarbazepine may also inhibit T-type calcium channels. drugbank.comnih.gov However, it does not appear to interact with receptors for benzodiazepine, GABA, or glutamate (B1630785). researchgate.net Furthermore, it has been noted that eslicarbazepine does not affect calcium channels linked to the presynaptic release of glutamate. researchgate.net

Modulation of Neurotransmitter Release (e.g., Glutamate) in Preclinical Systems

Preclinical studies suggest that eslicarbazepine can modulate the release of neurotransmitters, including the excitatory neurotransmitter glutamate. patsnap.com By stabilizing the inactivated state of voltage-gated sodium channels, eslicarbazepine may indirectly lead to a reduction in the excessive release of glutamate, which is often associated with seizure activity. patsnap.com In rat striatal slices, eslicarbazepine acetate (B1210297) has been shown to inhibit the veratridine-induced release of glutamate. portico.orgresearchgate.net This inhibitory effect on glutamate release is concentration-dependent and is attributed to the blockade of sodium channels. researchgate.netnih.gov The modulation of glutamate release is a key component of the anticonvulsant action of eslicarbazepine. nih.gov

Absence of Toxic Epoxide Metabolite Formation and its Mechanistic Implications

A significant aspect of the metabolism of eslicarbazepine acetate is the absence of toxic epoxide metabolite formation, specifically carbamazepine-10,11-epoxide. nih.govdovepress.comnih.gov This is a key differentiator from carbamazepine, which is metabolized to this active and potentially toxic epoxide that contributes to clinical toxicity. dovepress.com The structural difference of eslicarbazepine acetate at the 10,11-position of the dibenzazepine (B1670418) nucleus prevents the metabolic pathway that leads to the formation of this epoxide. nih.govresearchgate.net This distinction in metabolism is believed to contribute to a more favorable safety profile for eslicarbazepine acetate, with a lower potential for certain adverse neurological effects. dovepress.comnih.gov The lack of the epoxide metabolite also results in a reduced potential for drug interactions. dovepress.com

Role of Glucuronidation in Modulating Pharmacological Activity and Inactivation Pathway Research

Glucuronidation is a primary metabolic pathway for eslicarbazepine, the active metabolite of eslicarbazepine acetate, playing a crucial role in its inactivation and elimination. nih.govnih.govamrhasanneuro.com Following the initial hydrolysis of eslicarbazepine acetate to eslicarbazepine, the latter undergoes conjugation with glucuronic acid to form eslicarbazepine glucuronide. nih.govwikipedia.orgnih.gov This process, a phase II metabolic reaction, transforms the active eslicarbazepine into a more water-soluble and inactive metabolite, facilitating its excretion from the body, primarily through the urine. ijpcbs.commsdmanuals.comwikipedia.org Approximately one-third of the excreted dose is in the form of eslicarbazepine glucuronide. drugbank.comwikipedia.orgeuropa.eu Together, eslicarbazepine and its glucuronide conjugate account for over 90% of the total drug-related material excreted in the urine. nih.goveuropa.eu

Research into the specific enzymes responsible for this inactivation pathway has identified several UDP-glucuronosyltransferase (UGT) isoforms involved in the glucuronidation of eslicarbazepine. nih.gov Studies using human liver microsomes have shown that UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 all contribute to the conjugation of eslicarbazepine. nih.gov Among these, UGT2B4 appears to have the highest affinity for this process. nih.gov The involvement of multiple UGT enzymes highlights the robustness of this inactivation pathway. The efficiency of glucuronidation is a key factor in the pharmacokinetic profile of eslicarbazepine, influencing its half-life and clearance. nih.gov The induction of glucuronidation by other drugs, such as carbamazepine, phenobarbital, and phenytoin (B1677684), can increase the clearance of eslicarbazepine. nih.gov

Hydrolytic Biotransformation of Eslicarbazepine Acetate to Eslicarbazepine (Prodrug Activation)

Eslicarbazepine acetate is a prodrug that undergoes rapid and extensive first-pass hydrolysis to its primary active metabolite, eslicarbazepine. taylorandfrancis.comdrugbank.comjksus.orgdovepress.comnih.gov This biotransformation is a crucial activation step, as eslicarbazepine is the molecule primarily responsible for the therapeutic effect. jksus.orgdovepress.com The hydrolysis occurs so efficiently that plasma levels of the parent compound, eslicarbazepine acetate, are often below the limit of quantification. dovepress.comnih.gov

This metabolic conversion is not dependent on the cytochrome P450 (CYP) enzyme system but is mediated by esterases. nih.gov In vitro studies using mouse tissues have indicated that hepatic and intestinal hydrolases are the main contributors to this process, with minor contributions from kidney, stomach, and plasma esterases. researchgate.net Human studies suggest a significant role for both liver and intestinal microsomes in the hydrolysis, pointing to a high degree of first-pass metabolism. researchgate.net Following this initial hydrolysis, eslicarbazepine is then further metabolized, primarily through glucuronidation. nih.govnih.gov

Identification and Kinetic Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms

The conjugation of eslicarbazepine with glucuronic acid is a major metabolic pathway facilitated by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govamrhasanneuro.com This process, known as glucuronidation, results in the formation of eslicarbazepine glucuronide, a more water-soluble compound that can be readily excreted from the body. drugbank.comnih.gov

Specific UGT Isoforms Mediating Eslicarbazepine Glucuronidation (UGT1A1, UGT1A4, UGT1A9, UGT2B4, UGT2B7, UGT2B17)

Research has identified several UGT isoforms that are involved in the glucuronidation of eslicarbazepine. nih.govresearchgate.net Incubations with a panel of recombinant human UGTs have shown that UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 all contribute to the conjugation of eslicarbazepine. nih.govresearchgate.net While multiple isoforms are involved, their affinities and capacities for this metabolic reaction vary. nih.govresearchgate.net Interestingly, despite the involvement of multiple UGTs, studies have shown that UGT1A1 does not appear to play a significant role in eslicarbazepine glucuronidation, as no correlation was found with typical substrates for this isoform. nih.gov

Quantitative Kinetic Parameters (e.g., Apparent K_m, V_max) in Recombinant UGT Systems and Microsomes

Kinetic studies have been conducted to quantify the contributions of different UGT isoforms to eslicarbazepine glucuronidation. In human liver microsomes (HLM), the apparent Michaelis-Menten constant (K_m) for eslicarbazepine glucuronidation was determined to be 349.7 ± 74.3 µM in the absence of bovine serum albumin (BSA) and 412.2 ± 63.8 µM in its presence. nih.govresearchgate.net

Table 1: Apparent K_m Values for Eslicarbazepine Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Apparent K_m (µM) (without BSA) | Apparent K_m (µM) (with BSA) |

| UGT2B4 | 157.0 ± 31.2 | 28.7 ± 10.1 |

Data sourced from studies on recombinant human UGTs. nih.govresearchgate.net BSA: Bovine Serum Albumin

In Vitro Metabolic Models and Methodological Approaches

The study of eslicarbazepine glucuronidation heavily relies on in vitro models that simulate the metabolic processes occurring in the human body. These models are essential for identifying the enzymes involved and characterizing their kinetic properties.

Utilization of Fresh Human Hepatocyte Cultures in Metabolism Research

Fresh human hepatocyte cultures are a cornerstone in drug metabolism research, providing an in vitro model that closely mirrors the in vivo environment of the human liver. nih.govnih.govbenthamdirect.com These primary cultures are increasingly used during preclinical drug development to investigate various aspects of drug behavior, including metabolic profiles, drug-drug interactions, and stereoselective metabolism. nih.govresearchgate.net A significant advantage of using human hepatocytes is the generally good correlation observed between in vitro findings and in vivo drug biotransformation, where the main metabolites found in the body are also identified in the culture system. nih.govresearchgate.net

In the context of eslicarbazepine, studies with fresh human hepatocytes have been instrumental in elucidating its metabolic fate. Research has shown that these cultured cells retain their specific drug-metabolizing activities, including the expression of inducible cytochrome P450 (CYP) and UGT enzymes, for several days. nih.govresearchgate.net This allows for the investigation of metabolic pathways under conditions that are more physiologically relevant than subcellular fractions like microsomes. benthamdirect.com Specifically for eslicarbazepine, studies in fresh human hepatocytes have demonstrated no induction of enzymes involved in the glucuronidation and sulfation of 7-hydroxy-coumarin, although a mild activation of UGT1A1-mediated glucuronidation was noted in human hepatic microsomes. drugs.comeuropa.eu This highlights the importance of using intact cell systems to obtain a comprehensive understanding of metabolic induction potential. benthamdirect.com

While primary hepatocytes are considered the gold standard, their use is not without limitations, such as the restricted availability of suitable human liver tissue. nih.gov To overcome this, cryopreservation of adult hepatocytes has been optimized to ensure a more regular supply for research. nih.gov Furthermore, for certain compounds that have poor permeability across the cell membrane, permeabilized hepatocytes can be utilized. dls.com These cells have had their membranes made permeable, allowing direct access of the drug to intracellular metabolic enzymes and providing a more accurate assessment of the compound's intrinsic metabolic capacity. dls.com

Role of Uridine (B1682114) 5'-Diphosphoglucuronic Acid (UDPGA) in In Vitro Conjugation Assays

Uridine 5'-diphosphoglucuronic acid (UDPGA) is an essential co-substrate for the glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs). bioivt.comnih.gov In in vitro conjugation assays designed to study the formation of eslicarbazepine glucuronide, the addition of UDPGA to the incubation mixture is a fundamental requirement. researchgate.netnih.govscispace.com This is because UGTs, which are located within the lumen of the endoplasmic reticulum in liver cells, transfer the glucuronic acid moiety from UDPGA to the substrate, in this case, eslicarbazepine. nih.govresearchgate.net

The formation of eslicarbazepine glucuronide has been demonstrated in vitro using human liver microsomes (HLM) enriched with UDPGA. researchgate.netnih.gov The reaction produces a single eslicarbazepine glucuronide that is sensitive to β-glucuronidase, confirming the nature of the conjugate. researchgate.netnih.gov The transport of UDPGA into the endoplasmic reticulum, where UGTs reside, is a critical step for glucuronidation to occur within intact cells. nih.gov Studies have shown that nucleotide sugar transporters, such as SLC35B1, play a significant role in this transport process. nih.gov

In experimental setups using subcellular fractions like microsomes, it is often necessary to include a pore-forming agent, such as alamethicin, along with UDPGA. researchgate.netsolvobiotech.com Alamethicin disrupts the microsomal membrane, facilitating the access of UDPGA and the drug substrate to the active site of the UGT enzymes located within the lumen. researchgate.net This ensures that the in vitro system accurately reflects the enzymatic capacity for glucuronidation. The dependence of the reaction on the presence of UDPGA is a key characteristic used to identify glucuronidation as the metabolic pathway. researchgate.net

Comparative Glucuronidation Studies Across Different Species and Their Implications for Preclinical Research

Comparative studies of drug metabolism across different species are a critical component of preclinical research, as metabolic pathways can vary significantly between humans and laboratory animals. nih.govnih.gov These differences can impact the relevance of animal models for predicting human pharmacokinetics and toxicity. In the case of eslicarbazepine, its metabolism has been shown to differ across various species. nih.gov

Recent research indicates that the metabolism of eslicarbazepine in mice, hamsters, and rabbits is more similar to that in humans compared to dogs, rats, or monkeys. nih.gov In these more predictive species, as in humans, eslicarbazepine acetate is extensively metabolized to eslicarbazepine, with no parent drug detected after oral administration. nih.gov In contrast, in rats, eslicarbazepine acetate is primarily metabolized to oxcarbazepine, while in dogs, both eslicarbazepine and oxcarbazepine are major metabolites. psu.edu

These species-specific differences in metabolism have significant implications for the selection of appropriate animal models for preclinical safety and efficacy studies. Using a species that metabolizes eslicarbazepine in a manner similar to humans ensures that the exposure to the pharmacologically active metabolite and its subsequent glucuronide conjugate is relevant to the clinical situation. This is particularly important for assessing potential drug-drug interactions and long-term toxicity profiles. For instance, nephrotoxicity observed in rats but not in mice or dogs might be related to the differing metabolic profiles in these species. nih.gov Therefore, a thorough understanding of the comparative glucuronidation of eslicarbazepine is essential for the accurate interpretation of preclinical data and its extrapolation to humans.

Academic Investigations into Glucuronidation Induction and Inhibition Mechanisms

The potential for a drug to induce or inhibit metabolic enzymes is a key area of investigation in drug development, as such interactions can lead to altered efficacy or toxicity of co-administered drugs. The glucuronidation of eslicarbazepine is susceptible to both induction and inhibition.

Induction:

Several antiepileptic drugs are known to be potent inducers of UGT enzymes. researchgate.net Co-administration of these drugs with eslicarbazepine acetate can lead to an increased clearance of eslicarbazepine, thereby reducing its plasma concentration.

Carbamazepine: Concomitant administration of carbamazepine has been shown to decrease the exposure to eslicarbazepine by an average of 32%, likely due to the induction of glucuronidation. tga.gov.aueuropa.eu

Phenytoin: Similarly, co-administration with phenytoin resulted in a 31-33% decrease in eslicarbazepine exposure, also attributed to the induction of glucuronidation. europa.eutga.gov.auamrhasanneuro.com

Phenobarbital: Phenobarbital is another enzyme inducer that increases eslicarbazepine clearance through its effect on the glucuronidation pathway. nih.gov

In vitro studies using fresh human hepatocytes have shown that eslicarbazepine itself does not induce enzymes involved in the glucuronidation of 7-hydroxy-coumarin. drugs.com However, a mild activation of UGT1A1-mediated glucuronidation was observed in human hepatic microsomes. drugs.comeuropa.eu In vivo, eslicarbazepine may have a weak inducing effect on UGTs. europa.eueuropa.eueuropa.eu

Inhibition:

The glucuronidation of eslicarbazepine can also be inhibited by other compounds.

Diclofenac (B195802): In studies with human liver microsomes, diclofenac was found to inhibit the glucuronidation of eslicarbazepine with an IC50 value of 17 μM. researchgate.netnih.gov

Lamotrigine (B1674446): As both eslicarbazepine and lamotrigine are primarily metabolized through glucuronidation, there is a potential for interaction. A study in healthy subjects showed a minor pharmacokinetic interaction, with a 15% decrease in lamotrigine exposure when co-administered with eslicarbazepine acetate. europa.eutga.gov.aueuropa.eu

Furthermore, correlation analyses have provided insights into the specific UGT isoforms involved. A significant correlation was found between the glucuronidation of eslicarbazepine and that of trifluoperazine, a known substrate for UGT1A4. researchgate.netnih.gov However, no such correlation was observed with substrates for UGT1A1 and UGT1A9. researchgate.netnih.gov These findings help to pinpoint the specific enzymes that are most important for eslicarbazepine metabolism and are therefore most likely to be involved in clinically relevant drug-drug interactions.

Data Tables

Table 1: UGT Isoforms Involved in Eslicarbazepine Glucuronidation

| UGT Isoform | Role in Eslicarbazepine Glucuronidation | Reference |

|---|---|---|

| UGT1A4 | Involved in conjugation | researchgate.net, nih.gov |

| UGT1A9 | Principal mediating isoform in the liver | researchgate.net |

| UGT2B4 | High-affinity component may play a major role at therapeutic concentrations | researchgate.net, nih.gov |

| UGT2B7 | Principal mediating isoform in the liver | researchgate.net |

Table 2: Kinetic Parameters of Eslicarbazepine Glucuronidation

| System | Condition | Apparent Km (μM) | Reference |

|---|---|---|---|

| Human Liver Microsomes | With BSA | 412.2 ± 63.8 | researchgate.net, nih.gov |

| Human Liver Microsomes | Without BSA | 349.7 ± 74.3 | researchgate.net, nih.gov |

| Recombinant UGT2B4 | With BSA | 28.7 ± 10.1 | researchgate.net, nih.gov |

Table 3: Drug-Drug Interactions Involving Eslicarbazepine Glucuronidation

| Interacting Drug | Effect on Eslicarbazepine | Mechanism | Reference |

|---|---|---|---|

| Carbamazepine | Decreased exposure (avg. 32%) | Induction of glucuronidation | tga.gov.au, europa.eu |

| Phenytoin | Decreased exposure (31-33%) | Induction of glucuronidation | amrhasanneuro.com, tga.gov.au, europa.eu |

| Phenobarbital | Increased clearance | Induction of glucuronidation | nih.gov |

| Diclofenac | Inhibition (IC50 = 17 μM) | Inhibition of glucuronidation | researchgate.net, nih.gov |

Elucidation of Excretion Pathways for Glucuronide Conjugates

The primary route of elimination for eslicarbazepine acetate and its metabolites is through the kidneys. drugbank.comeuropa.eueuropa.eueuropa.eutga.gov.au This process involves the excretion of both the active metabolite, eslicarbazepine, and its glucuronide conjugate in the urine. drugbank.comeuropa.eueuropa.eueuropa.eutga.gov.au

Dominance of Renal Excretion for Eslicarbazepine and its Glucuronide

Research has consistently shown that renal excretion is the principal pathway for the elimination of eslicarbazepine and its metabolites from the body. drugbank.comeuropa.euhres.cawvu.edudovepress.com More than 90% of the total metabolites are excreted in the urine. europa.eueuropa.eueuropa.eutga.gov.auhres.cadovepress.comtga.gov.aueuropa.eu Of the substances excreted in the urine, approximately two-thirds is unchanged eslicarbazepine, and one-third is eslicarbazepine glucuronide. drugbank.comeuropa.eueuropa.eueuropa.eutga.gov.auhres.catga.gov.aueuropa.eunih.govwikipedia.orgdovepress.com This highlights the critical role of the kidneys in clearing these compounds from the systemic circulation. dovepress.com

Mechanisms of Renal Tubular Reabsorption of Eslicarbazepine

While renal excretion is dominant, the process is not solely one of filtration. Evidence suggests that renal tubular reabsorption of eslicarbazepine occurs. drugbank.comhres.cawvu.edunih.gov This is indicated by the finding that the renal clearance of eslicarbazepine in healthy individuals (approximately 20 mL/min) is considerably lower than the normal glomerular filtration rate (80-120 mL/min). hres.cawvu.edufda.gov This discrepancy suggests that after being filtered by the glomeruli, a portion of the eslicarbazepine is reabsorbed back into the bloodstream from the renal tubules. hres.cawvu.edudrugs.com

Research into Factors Influencing Glucuronide Clearance in Preclinical Models

Preclinical studies, often utilizing animal models, are crucial for understanding the factors that can influence the clearance of drug metabolites. For eslicarbazepine glucuronide, renal function has been identified as a key determinant of its clearance. dustri.com Studies in animal models have demonstrated that the clearance of eslicarbazepine and its metabolites, including the glucuronide form, is dependent on renal function. dustri.comdovepress.com For instance, research in rats has shown that eslicarbazepine is effective against seizures induced by various chemical agents. dovepress.com Furthermore, studies have shown that in cases of moderate to severe renal impairment, there is a decrease in the total amount of eslicarbazepine recovered in the urine. dustri.com This underscores the importance of renal health in the efficient elimination of eslicarbazepine glucuronide.

Quantitative Assessment of Glucuronide Conjugates in Total Metabolite Excretion Profiles

Quantitative analysis of urine provides a clear picture of the metabolic fate of eslicarbazepine acetate. Eslicarbazepine and its glucuronide conjugate together account for over 90% of the total metabolites found in urine. drugbank.comeuropa.euhres.cawvu.edudovepress.comtga.gov.aueuropa.euwikipedia.org Specifically, about one-third of the excreted metabolites is in the form of eslicarbazepine glucuronide, while approximately two-thirds is the unchanged active metabolite, eslicarbazepine. drugbank.comeuropa.euhres.cawikipedia.org The remaining portion, less than 10%, consists of other minor metabolites. drugbank.comhres.cawvu.edu

The following table provides a summary of the urinary excretion profile of eslicarbazepine and its glucuronide.

| Metabolite | Percentage of Total Urinary Excretion |

| Eslicarbazepine | ~67% |

| Eslicarbazepine Glucuronide | ~33% |

| Total Major Metabolites | >90% |

| Other Minor Metabolites | <10% |

This quantitative data emphasizes the significance of glucuronidation as a major metabolic pathway for eslicarbazepine, with the resulting glucuronide conjugate being a substantial component of the excreted products. nih.gov

Chemical Synthesis and Structural Analysis in Academic Research

Research Methodologies for the Synthesis of Eslicarbazepine (B1671253) and its Metabolites

The synthesis of eslicarbazepine, the active metabolite of eslicarbazepine acetate (B1210297), and its own metabolites like eslicarbazepine glucuronide requires precise stereochemical control and methods for producing analytical standards. Research has focused on efficient, scalable, and stereoselective processes to obtain the desired (S)-enantiomer, as well as methodologies to synthesize its conjugated metabolites for use in research.

The synthesis of (S)-licarbazepine (eslicarbazepine) is critical, as the pharmacological activity resides in this specific stereoisomer. Academic and industrial research has explored several primary strategies to achieve high enantiomeric purity. These routes typically start from the precursor oxcarbazepine (B1677851).

Resolution of Racemic Licarbazepine: One approach involves the non-stereoselective reduction of oxcarbazepine to produce racemic licarbazepine, a mixture of both (S) and (R) enantiomers. google.com This racemic mixture is then separated, or "resolved," into its constituent enantiomers. Methods for resolution include:

Enzymatic Resolution: This technique uses enzymes, such as lipases, that selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms. google.comntnu.no For instance, lipase-catalyzed transesterification has been successfully employed. ntnu.no

Chemical Resolution via Diastereomeric Esters: This classic method involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters. google.comgoogle.com These diastereomers have different physical properties and can be separated by crystallization. Subsequent hydrolysis of the separated ester yields the enantiomerically pure alcohol. google.comgoogle.com

Enantioselective Reduction of Oxcarbazepine: A more direct and efficient strategy is the asymmetric reduction of the ketone group on oxcarbazepine directly to the desired (S)-alcohol. This avoids the need to produce and then separate a racemic mixture.

Biocatalytic Reduction: This method employs enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can exhibit high stereoselectivity. researchgate.netacs.org Researchers have developed evolved ketoreductase enzymes through directed evolution to create practical, scalable processes for manufacturing (S)-licarbazepine with very high enantiomeric excess (>99.9% e.e.). researchgate.netacs.org

Asymmetric Chemical Catalysis: This approach utilizes chiral metal catalysts. Asymmetric transfer hydrogenation using chiral Ruthenium (Ru) or Rhodium (Rh) catalysts with a hydrogen source, such as a formic acid/triethylamine mixture, has proven effective. google.comgoogle.com This method can produce eslicarbazepine with high purity (99.8%) and high enantiomeric excess (98.4% e.e.). google.com

Asymmetric Hydrogenation of Enol Derivatives: Another advanced method involves the asymmetric hydrogenation of an enol ester derivative of oxcarbazepine, such as the enol acetate. google.comgoogle.com This reaction uses a chiral catalyst and a hydrogen source to directly produce the acetylated form of eslicarbazepine. google.comgoogle.comgoogleapis.com

The table below summarizes key research findings for various stereoselective synthetic routes.

| Synthetic Strategy | Catalyst / Enzyme | Substrate | Reported Yield | Enantiomeric Excess (e.e.) |

| Biocatalytic Reduction | Evolved Ketoreductase (KRED) | Oxcarbazepine | 96% | >99.9% |

| Biocatalytic Reduction | ADH from Lactobacillus kefir | Oxcarbazepine | 91% | 99% |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | Oxcarbazepine | 88% | 98.4% |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Acetylated Oxcarbazepine | Not Specified | Not Specified |

| Enzymatic Resolution | Lipase | Racemic Licarbazepine | Not Applicable | Not Specified |

The primary metabolic pathway for eslicarbazepine is conjugation with glucuronic acid to form eslicarbazepine glucuronide. nih.gov To conduct pharmacokinetic studies and quantify metabolite levels in clinical samples, pure analytical reference standards of this metabolite are required. mdpi.com The synthesis of these standards involves chemically attaching a glucuronic acid moiety to the eslicarbazepine molecule.

Metabolic studies have confirmed that the metabolite is an O-glucuronide, meaning the linkage occurs at the 10-hydroxyl group of eslicarbazepine. nih.gov The chemical synthesis of such a standard would typically involve a glycosylation reaction, such as the Koenigs-Knorr reaction or a variation thereof. mdpi.com This process generally includes:

Protection: The hydroxyl and carboxylic acid groups on the glucuronic acid donor molecule are chemically protected to prevent unwanted side reactions. The anomeric carbon is activated, often as a halide.

Coupling: The protected and activated glucuronic acid donor is reacted with eslicarbazepine. The reaction couples the anomeric carbon of the sugar to the 10-hydroxyl group of eslicarbazepine.

Deprotection: The protecting groups are removed from the newly formed molecule to yield the final eslicarbazepine glucuronide.

This synthetic reference standard is crucial for the accurate detection and quantification of the metabolite in biological matrices during drug development and clinical research.

Detailed Impurity Profiling and Characterization of Synthetic Intermediates and Related Substances in Research Batches

Ensuring the purity of an active pharmaceutical ingredient is critical, and this involves the identification and characterization of any impurities that may arise during synthesis. researchgate.net Research on the synthesis of eslicarbazepine acetate, the prodrug of eslicarbazepine, has identified several process-related impurities. nih.govmiami.edusynthinkchemicals.com

One notable impurity was consistently detected in several research and commercial batches of eslicarbazepine acetate at a relative retention time (RRT) of 1.48 during HPLC analysis. nih.gov Through rigorous investigation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the molecular weight of this impurity was determined. nih.govsemanticscholar.org Further analysis of its fragmentation pattern suggested a structure similar to eslicarbazepine acetate but with an additional methylene (B1212753) group in the ester side chain. nih.gov

The proposed structure was 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate. researchgate.netmiami.edu This hypothesis was based on the synthetic process, where the final step involves the acetylation of eslicarbazepine using acetic anhydride (B1165640). nih.govsemanticscholar.org It was suspected that the commercial acetic anhydride reagent contained trace amounts of propionic anhydride, which reacted with eslicarbazepine to form the propionyl impurity. nih.govsemanticscholar.org

To confirm this structure, the impurity was independently synthesized by reacting eslicarbazepine with propionic anhydride. researchgate.netnih.gov The synthesized compound was then thoroughly characterized using Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 1H-1H COSY experiments. researchgate.netmiami.edu The spectroscopic data from the synthesized compound matched that of the impurity isolated from the drug substance, unambiguously confirming its identity. nih.govsemanticscholar.org

The table below lists some known impurities and related substances associated with eslicarbazepine synthesis.

| Impurity / Related Substance | Common Name / Type | Origin |

| 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate | Imp-A / Process Impurity | Reaction with propionic anhydride present in the acetylating agent. nih.govsemanticscholar.org |

| (R)-10-acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | (R)-Licarbazepine Acetate / Chiral Impurity | The unwanted enantiomer from the synthesis or resolution process. synthinkchemicals.com |

| 10,11-Dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide | Oxcarbazepine / Starting Material | Unreacted starting material from the reduction step. google.comsynthinkchemicals.com |

| 10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | Licarbazepine / Intermediate | The immediate precursor to eslicarbazepine acetate. researchgate.net |

Structure-Activity Relationship (SAR) Studies on the Glucuronidation Site and its Influence on Biological Activity

Structure-Activity Relationship (SAR) studies examine how a molecule's chemical structure relates to its biological activity. For eslicarbazepine, the key structural feature for metabolism-related SAR is the 10-hydroxyl (-OH) group, which is the site of glucuronidation. nih.gov

Eslicarbazepine is the pharmacologically active molecule. nih.gov Its primary route of elimination from the body is through metabolic modification, specifically direct O-glucuronidation at this hydroxyl site. nih.gov This metabolic process is catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs), with research identifying UGT1A4, UGT1A9, UGT2B4, and UGT2B7 as being involved in the conjugation. nih.govresearchgate.net

The addition of the large, polar glucuronic acid moiety to the eslicarbazepine structure dramatically alters its physicochemical properties. This conjugation significantly increases the water solubility of the molecule. researchgate.net The resulting eslicarbazepine glucuronide is more readily excreted by the kidneys into the urine. nih.govnih.gov

From a biological activity perspective, this glucuronidation serves as a detoxification and inactivation step. researchgate.net The parent compound, eslicarbazepine, exerts its therapeutic effect by acting on voltage-gated sodium channels. nih.gov The attachment of the bulky glucuronide group at the 10-position sterically hinders the molecule's ability to interact with its pharmacological target. Consequently, eslicarbazepine glucuronide is considered a pharmacologically inactive metabolite. The primary role of glucuronidation in this context is not to produce a new active compound, but to facilitate the clearance and elimination of the active drug from the body, thereby regulating the duration of its effect. researchgate.net

Advanced Analytical Methodologies for Eslicarbazepine Glucuronide Research

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are fundamental in the analysis of drug metabolites, providing the necessary separation from the parent drug and other related compounds. The choice of technique is often dictated by the required sensitivity, resolution, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of eslicarbazepine (B1671253) and its metabolites from biological fluids. HPLC methods, often coupled with ultraviolet (UV) detection, have been developed for the simultaneous determination of eslicarbazepine acetate (B1210297), eslicarbazepine, and other related compounds in human plasma researchgate.netnih.govnih.gov. A typical HPLC-UV method might employ a reversed-phase C18 column with a mobile phase consisting of a mixture of water, methanol, and acetonitrile researchgate.netnih.gov. UV detection is commonly set around 210-225 nm to monitor the analytes nih.govmdpi.com.

For the specific analysis of eslicarbazepine glucuronide, HPLC methods would require careful optimization to achieve separation from its aglycone and other metabolites. While direct quantification of the glucuronide by HPLC-UV can be challenging due to potential co-elution and different chromophoric properties compared to the parent drug, it serves as an essential separation tool preceding mass spectrometric detection.

Table 1: Representative HPLC-UV Conditions for the Analysis of Eslicarbazepine and Related Compounds

Parameter Condition Reference Column Reversed-phase C18 (5 µm, 250 x 4.6 mm) nih.gov Mobile Phase Water:Methanol:Acetonitrile (64:30:6, v/v/v) scholarsresearchlibrary.com Flow Rate 1.0 mL/min scholarsresearchlibrary.com Detection Wavelength 210 nm nih.gov Column Temperature 40 °C scholarsresearchlibrary.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm). UPLC systems, frequently coupled with tandem mass spectrometry (UPLC-MS/MS), are powerful tools for the detailed investigation of drug metabolism nu.edu.om.

In the context of eslicarbazepine glucuronide research, UPLC-MS/MS methods have been successfully employed to identify and quantify metabolites of eslicarbazepine acetate in various biological samples nih.gov. The enhanced resolution of UPLC is particularly beneficial for separating the glucuronide conjugate from its isomeric forms and other closely related metabolites . A study detailing the biotransformation of eslicarbazepine acetate utilized a UPLC-MS/MS method with a C18 column and a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer for chromatographic separation .

Table 2: UPLC-MS/MS Parameters for the Analysis of Eslicarbazepine Metabolites

Parameter Condition Reference Column Waters Acquity BEH C18 (1.7 µm, 150 x 2.1 mm) researchgate.net Mobile Phase Acetonitrile and 0.01 M potassium dihydrogen phosphate (60:40, v/v) researchgate.net Flow Rate 0.2 mL/min researchgate.net Column Temperature 30 °C researchgate.net Detection Tandem Mass Spectrometry (MS/MS) [1, 2]

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers the advantage of high sample throughput and cost-effectiveness. HPTLC methods have been developed and validated for the estimation of eslicarbazepine acetate in bulk drug and pharmaceutical formulations scholarsresearchlibrary.com. A typical HPTLC method for eslicarbazepine acetate involves the use of precoated silica gel 60 F254 plates and a mobile phase such as toluene, methanol, and acetone in a specific ratio scholarsresearchlibrary.com. Densitometric scanning at a suitable wavelength, for instance, 254 nm, is used for quantification scholarsresearchlibrary.com.

While there are no specific HPTLC methods published solely for the quantification of eslicarbazepine glucuronide, the technique's applicability for the parent compound suggests its potential for the analysis of its metabolites. HPTLC could be employed as a screening tool or for stability studies of the glucuronide conjugate, provided that appropriate mobile phases are developed to achieve the necessary separation. The specificity of the method can be confirmed by comparing the densitograms of the standard and sample spots scholarsresearchlibrary.com.

Gas Chromatography (GC) in Specific Analytical Contexts

Gas Chromatography (GC) is generally not the preferred method for the analysis of polar and thermally labile compounds like glucuronide conjugates. The high temperatures required for volatilization in GC can lead to the degradation of such molecules. Oxcarbazepine (B1677851), a related compound, cannot be measured undecomposed by gas chromatography without derivatization nih.gov.

For eslicarbazepine glucuronide to be analyzed by GC, a derivatization step, such as silylation, would be necessary to increase its volatility and thermal stability nih.govresearchgate.net. This process, however, adds complexity to the sample preparation and may introduce variability. Therefore, in the context of eslicarbazepine glucuronide research, GC is less commonly used compared to liquid chromatography techniques.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, particularly mass spectrometry, are indispensable for the definitive identification and structural characterization of drug metabolites.

Mass Spectrometry (MS/MS) for Identification and Quantification of Glucuronides

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and sensitive quantification of drug metabolites. When coupled with liquid chromatography (LC-MS/MS), it provides a robust platform for the analysis of eslicarbazepine glucuronide in complex biological matrices nih.govnih.gov.

The identification of eslicarbazepine glucuronide is typically achieved by observing the characteristic neutral loss of the glucuronic acid moiety (176 Da) during MS/MS fragmentation researchgate.net. The product ion spectrum of the eslicarbazepine glucuronide precursor ion (m/z 431) would show a prominent fragment ion corresponding to the aglycone (eslicarbazepine) at m/z 255 nih.govresearchgate.net. This specific fragmentation pattern serves as a diagnostic tool for the identification of glucuronide conjugates mdpi.com. In the positive ion mode, the major fragmentation pathway for acyl glucuronides often involves the cleavage of the glycosidic bond, resulting in a protonated aglycone ion currentseparations.com.

Table 3: Characteristic MS/MS Transitions for Eslicarbazepine and its Glucuronide

Compound Precursor Ion (m/z) Product Ion (m/z) Significance Reference Eslicarbazepine 255.1 194.1 Quantification of the active metabolite researchgate.net Eslicarbazepine Glucuronide 431 255 Identification via loss of glucuronic acid mdpi.com Glucuronic Acid Moiety (Neutral Loss) - 176 Characteristic loss for glucuronides mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites like eslicarbazepine glucuronide. This non-destructive technique provides detailed information about the atomic arrangement within a molecule, confirming the identity and structure of the glucuronide conjugate. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra, researchers can precisely map the molecule's framework.

The definitive structural confirmation of eslicarbazepine glucuronide relies on identifying signals characteristic of both the eslicarbazepine moiety and the attached glucuronic acid group. In ¹H NMR, the appearance of a distinct anomeric proton signal (typically a doublet) at a downfield chemical shift is a key indicator of the glucoside linkage. Further confirmation is obtained through two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). researchgate.netnih.govmdpi.com A COSY experiment reveals proton-proton couplings, helping to trace the spin systems within the eslicarbazepine and glucuronide parts of the molecule. researchgate.netnih.gov An HSQC or Heteronuclear Multiple Bond Correlation (HMBC) experiment correlates protons with their directly attached or long-range coupled carbon atoms, respectively, which is crucial for confirming the exact site of glucuronidation on the eslicarbazepine core. mdpi.com The comparison of the NMR spectra of the metabolite with that of the parent drug, eslicarbazepine, would show predictable shifts in the signals of the protons and carbons near the conjugation site, providing unequivocal proof of the structure. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Structural Confirmation Note: This table presents hypothetical, characteristic chemical shifts for illustrative purposes.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Significance |

|---|---|---|---|

| Anomeric Proton (Glucuronide) | 4.5 - 5.5 | Doublet (d) | Confirms the presence of the β-glucoside linkage. |

| Glucuronide Ring Protons | 3.2 - 4.0 | Multiplets (m) | Characteristic signals for the glucuronic acid moiety. |

| Aromatic Protons (Dibenzazepine) | 7.0 - 7.5 | Multiplets (m) | Signals corresponding to the aromatic rings of the eslicarbazepine core. |

| CH-O (Position 10 of Eslicarbazepine) | Shifted downfield from parent | Doublet (d) | A significant shift indicates this is the site of glucuronidation. |

UV/Visible Spectrophotometry for Concentration Determination and Purity Assessment

UV/Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantitative determination and purity assessment of compounds that possess a chromophore, such as eslicarbazepine glucuronide. The dibenzazepine (B1670418) nucleus within the molecule absorbs ultraviolet light, making this method applicable. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

For concentration determination, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For eslicarbazepine and related compounds, the UV detection is often set around 235 nm. nih.gov The concentration of eslicarbazepine glucuronide in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear calibration curve. semanticscholar.org

Purity assessment can also be performed using UV-Vis spectrophotometry. The UV spectrum of a pure compound is a unique characteristic. The presence of impurities with different chromophores can alter the shape of the absorption spectrum or introduce additional peaks. semanticscholar.org By comparing the spectrum of a test sample to that of a reference standard, one can qualitatively assess its purity.

Table 2: Application of UV-Vis Spectrophotometry

| Parameter | Description | Typical Value / Method |

|---|---|---|

| Principle | Beer-Lambert Law (A = εbc) | Absorbance is proportional to concentration. |

| Wavelength (λmax) | Wavelength of maximum absorbance for the chromophore. | Approx. 235 nm for the dibenzazepine nucleus. nih.gov |

| Quantification | Determination of concentration in a sample. | A calibration curve is generated using standards of known concentrations. |

| Purity Check | Assessment for the presence of UV-absorbing impurities. | Comparison of the sample's UV spectrum against a pure reference standard. |

| Instrumentation | UV-Vis Spectrophotometer | Standard laboratory equipment. |

Development and Validation of Chiral and Achiral Bioanalytical Methods for Enantiomeric and Metabolite Differentiation

The bioanalysis of eslicarbazepine and its metabolites, including eslicarbazepine glucuronide, requires robust analytical methods capable of differentiating between the parent drug, its metabolites, and its stereoisomers. This is accomplished through the development of both achiral and chiral bioanalytical methods, most commonly employing High-Performance Liquid Chromatography (HPLC). nih.gov

Achiral Methods: Achiral (or reversed-phase) HPLC methods are designed to separate compounds based on differences in polarity. These methods are effective for differentiating eslicarbazepine from its more polar metabolite, eslicarbazepine glucuronide. The addition of the hydrophilic glucuronic acid moiety significantly shortens the retention time of the metabolite on a standard C18 column compared to the parent drug. researchgate.netscispace.com

Chiral Methods: Eslicarbazepine is the (S)-enantiomer of licarbazepine. Chiral methods are essential to separate it from its corresponding (R)-enantiomer, R-licarbazepine. This separation is critical because enantiomers can have different pharmacological and metabolic profiles. nih.govtandfonline.com Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For eslicarbazepine and its related compounds, columns based on cyclodextrin derivatives have been successfully used. researchgate.net An enantioselective HPLC-UV method has been developed for the specific monitoring of eslicarbazepine and its metabolites. researchgate.net These methods can simultaneously quantify eslicarbazepine acetate (the prodrug), eslicarbazepine (S-licarbazepine), R-licarbazepine, and oxcarbazepine in biological matrices like human plasma. researchgate.net

Method validation for both chiral and achiral assays is performed according to regulatory guidelines, ensuring the method is accurate, precise, linear, specific, and robust for its intended purpose. nih.gov

Table 3: Comparison of Chiral and Achiral HPLC Methods

| Method Type | Primary Application | Stationary Phase Example | Separation Principle | Typical Analytes Separated |

|---|---|---|---|---|

| Achiral | Separating metabolites from the parent drug. | C18 (Reversed-Phase) | Polarity differences. | Eslicarbazepine vs. Eslicarbazepine glucuronide. |

| Chiral | Separating enantiomers. | β-cyclodextrin researchgate.net | Differential interaction with a chiral selector. | (S)-licarbazepine (Eslicarbazepine) vs. (R)-licarbazepine. |

Research into Advanced Techniques for Detection of Metabolites in Biological Matrices

The detection and quantification of metabolites like eslicarbazepine glucuronide in complex biological matrices such as plasma, urine, or brain tissue present significant analytical challenges. researchgate.net Advanced techniques are continuously being researched and implemented to overcome these challenges, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being the gold standard. nih.gov

LC-MS/MS offers superior selectivity and sensitivity compared to conventional HPLC-UV methods. nih.govresearchgate.net This is particularly important for metabolite analysis, where concentrations can be very low and the matrix is complex. The high hydrophilicity of glucuronide metabolites can make their extraction and chromatographic separation from endogenous interferences difficult. researchgate.net Sample preparation techniques such as solid-phase extraction (SPE) are often employed to clean up and concentrate the analytes before analysis. nih.govresearchgate.net

Tandem mass spectrometry allows for the direct and highly selective measurement of glucuronides without the need for prior hydrolysis. researchgate.netscispace.com This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule of eslicarbazepine glucuronide, m/z 431) is selected and fragmented, and a specific product ion is monitored. researchgate.net A characteristic fragmentation for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), which provides a highly specific transition for detection. researchgate.net This direct measurement approach offers significant advantages in terms of speed, accuracy, and precision over older indirect methods that relied on enzymatic deconjugation. researchgate.net

Table 4: Overview of Advanced Detection Techniques

| Technique | Principle | Advantages for Metabolite Detection |

|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions. | High selectivity, high sensitivity, direct quantification of conjugates, structural confirmation. researchgate.netnih.gov |

| UHPLC | Ultra-High-Performance Liquid Chromatography uses smaller particles for faster and more efficient separations. | Increased resolution, higher throughput, and improved sensitivity compared to conventional HPLC. |

| Solid-Phase Extraction (SPE) | Sample preparation technique for cleanup and concentration. | Reduces matrix effects, improves assay sensitivity and robustness. nih.gov |

Interactions at the Enzyme and Transporter Level: Academic Investigations

Research on the Induction Potential of Eslicarbazepine (B1671253) on UDP-Glucuronosyltransferases (UGTs)

Eslicarbazepine is a weak inducer of the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) system. researchgate.netnih.gov Specifically, in vitro studies using human hepatic microsomes have demonstrated a mild activation of UGT1A1-mediated glucuronidation. drugbank.com The glucuronidation of eslicarbazepine itself is carried out by several UGT isoforms, including UGT1A4, UGT1A9, UGT2B4, and UGT2B7. nih.govresearchgate.net Among these, UGT2B4 appears to have the highest affinity for this conjugation process. nih.govresearchgate.net

While eslicarbazepine and lamotrigine (B1674446) both undergo glucuronidation, studies in healthy subjects have shown no significant pharmacokinetic interaction when co-administered. nih.gov However, enzyme inducers like carbamazepine (B1668303), phenobarbital, and phenytoin (B1677684) can increase the clearance of eslicarbazepine by affecting the glucuronidation pathway, leading to a decrease in plasma eslicarbazepine levels. nih.gov

| UGT Isoform | Role in Eslicarbazepine Glucuronidation |

|---|---|

| UGT1A1 | Mildly activated by eslicarbazepine. drugbank.com |

| UGT1A4 | Involved in eslicarbazepine conjugation. nih.govresearchgate.net |

| UGT1A9 | Involved in eslicarbazepine conjugation. nih.govresearchgate.net |

| UGT2B4 | Plays a major role with the highest affinity for conjugation. nih.govresearchgate.net |

| UGT2B7 | Involved in eslicarbazepine conjugation. nih.govresearchgate.net |

Studies on Cytochrome P450 (CYP) Enzyme Modulation

Eslicarbazepine acetate (B1210297) demonstrates a different and generally weaker profile of interaction with cytochrome P450 enzymes compared to older antiepileptic drugs like carbamazepine. researchgate.netnih.gov

Eslicarbazepine acetate is considered a weak inducer of CYP3A4. researchgate.netnih.gov This induction can lead to decreased plasma concentrations of drugs that are substrates of this enzyme. For instance, eslicarbazepine has been shown to dose-dependently decrease the plasma exposure of simvastatin (B1681759) and oral contraceptives (ethinylestradiol and levonorgestrel), which are metabolized by CYP3A4. nih.govnih.gov The magnitude of this induction is less than that observed with carbamazepine. aesnet.org

In contrast to its inducing effect on CYP3A4, eslicarbazepine has a moderate inhibitory effect on CYP2C19. researchgate.netnih.govdrugbank.comnih.gov This inhibition can increase the plasma concentrations of drugs metabolized by this enzyme. For example, co-administration with phenytoin, a CYP2C19 substrate, can lead to increased phenytoin levels. jepilia.org The inhibitory effect on CYP2C19 is similar to that of licarbazepine, the active metabolite of carbamazepine and oxcarbazepine (B1677851). jepilia.org

Investigation of Eslicarbazepine's Interaction Profile with Drug Transporters (e.g., P-glycoprotein)

Research indicates that eslicarbazepine acetate and its active metabolite, (S)-licarbazepine, are substrates of the P-glycoprotein (P-gp) transporter. nih.gov In vitro studies have shown that P-gp can pump eslicarbazepine acetate and (S)-licarbazepine, and this transport can be blocked by P-gp inhibitors. nih.gov However, the induction of P-gp by eslicarbazepine appears to be less significant compared to its effect on CYP3A4. aesnet.org

In Vitro Mechanistic Studies of Pharmacokinetic Interactions with Co-Administered Compounds at the Enzymatic Level

The enzymatic interactions of eslicarbazepine have been investigated with several co-administered drugs.

Carbamazepine : Co-administration can decrease eslicarbazepine levels by approximately 30% due to the induction of glucuronidation, while carbamazepine concentrations are not significantly affected. nih.govjepilia.org

Phenytoin : Concurrent use can lead to a decrease in eslicarbazepine levels by about 33% and an increase in phenytoin levels by approximately 35%, due to CYP2C19 inhibition by eslicarbazepine. nih.govjepilia.org

Lamotrigine : Despite both drugs undergoing glucuronidation, no significant pharmacokinetic interaction has been observed. nih.govnih.gov Studies in healthy subjects showed that the bioavailability of both drugs at steady-state was not significantly altered by co-administration. aesnet.org

Simvastatin : Eslicarbazepine can reduce the systemic exposure to simvastatin, a CYP3A4 substrate. nih.govnih.gov

Oral Contraceptives : Eslicarbazepine acetate can decrease the effectiveness of hormonal contraceptives containing ethinylestradiol and levonorgestrel (B1675169) by inducing their metabolism via CYP3A4. nih.govdrugs.comnih.gov Studies have shown a dose-dependent decrease in the systemic exposure to these hormones. nih.gov

| Co-administered Drug | Effect on Eslicarbazepine | Effect on Co-administered Drug | Underlying Mechanism |

|---|---|---|---|

| Carbamazepine | ~30% decrease in plasma levels. jepilia.org | No significant change. jepilia.org | Induction of glucuronidation. nih.gov |

| Phenytoin | ~33% decrease in plasma levels. jepilia.org | ~35% increase in plasma levels. jepilia.org | CYP2C19 inhibition by eslicarbazepine. nih.govjepilia.org |

| Lamotrigine | No significant interaction. nih.govnih.gov | No significant interaction. nih.govnih.gov | N/A |

| Simvastatin | Not significantly affected. | Decreased systemic exposure. nih.govnih.gov | CYP3A4 induction by eslicarbazepine. nih.gov |

| Oral Contraceptives (ethinylestradiol/levonorgestrel) | Not significantly affected. | Dose-dependent decrease in systemic exposure. nih.gov | CYP3A4 induction by eslicarbazepine. nih.govdrugs.com |

Preclinical Pharmacological and Toxicological Research Models Involving Eslicarbazepine Glucuronide

Non-Clinical Animal Models for Investigating Anticonvulsant and Anti-epileptogenic Efficacy

The anticonvulsant and potential anti-epileptogenic efficacy of eslicarbazepine (B1671253) acetate (B1210297) is evaluated in a variety of non-clinical animal models. In these in vivo systems, the administration of eslicarbazepine acetate leads to its rapid and extensive conversion to eslicarbazepine, which then undergoes glucuronidation. nih.gov The assessment of efficacy is therefore intrinsically linked to the metabolic profile that includes the formation of eslicarbazepine glucuronide.

Standard screening models are used to determine anticonvulsant activity. These include:

The Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is used to identify drugs effective against this seizure type. Eslicarbazepine acetate has demonstrated dose-dependent anticonvulsant effects in the mouse MES model. nih.gov

The 6 Hz Psychomotor Seizure Test: This test is considered a model for treatment-resistant partial seizures, and eslicarbazepine acetate has shown efficacy in this model as well. nih.gov

Chemoconvulsant Models: Models using agents like pentylenetetrazole (PTZ) are used to assess a drug's ability to prevent seizures induced by chemical means. Studies have shown eslicarbazepine's effectiveness in PTZ-kindled rats, including those resistant to carbamazepine (B1668303). semanticscholar.org

More complex models are used to investigate potential anti-epileptogenic effects, which is the ability to prevent or modify the development of epilepsy. The amygdala kindling model, where repeated electrical stimulation of the amygdala leads to progressively more severe seizures, has been used to evaluate eslicarbazepine acetate. nih.gov Additionally, the Genetic Audiogenic Seizures Hamster from Salamanca (GASH/Sal), a model of reflex audiogenic seizures, has been used to demonstrate the anticonvulsant effect of eslicarbazepine acetate. nih.gov In these models, the measurement of plasma and brain concentrations of eslicarbazepine and its metabolites, including eslicarbazepine glucuronide, is essential for establishing the pharmacokinetic-pharmacodynamic relationship. nih.gov

Comparative Toxicological Research in Animal Models Highlighting Species-Specific Metabolic Differences

Comparative toxicological and metabolic studies in different animal species are fundamental for preclinical safety assessment and for extrapolating data to humans. The metabolism of eslicarbazepine acetate, particularly the pathways leading to eslicarbazepine and its subsequent glucuronidation, shows significant species-specific differences.

In humans, eslicarbazepine acetate is almost completely hydrolyzed to the active metabolite eslicarbazepine, which is then eliminated primarily through renal excretion as the unchanged drug and its glucuronide conjugate. researchgate.netnih.gov The formation of oxcarbazepine (B1677851) is a very minor pathway. nih.gov However, this metabolic profile is not consistent across all preclinical animal models.

Studies have shown that mice, hamsters, and rabbits have a metabolic profile more similar to humans, where eslicarbazepine is the major metabolite. researchgate.net In contrast, rats and dogs exhibit different metabolic pathways. researchgate.netnih.gov Notably, rats extensively convert eslicarbazepine acetate to oxcarbazepine, which is a significant departure from the human metabolic route. nih.gov These differences are critical for selecting the appropriate animal species for toxicology studies, as the chosen species should ideally model the human metabolic profile to ensure the relevance of safety data. researchgate.netnih.gov The choice of species can impact the exposure levels of both the active moiety and its metabolites, including eslicarbazepine glucuronide.

| Species | Primary Metabolic Pathway of Eslicarbazepine Acetate | Similarity to Human Metabolism | Reference |

|---|---|---|---|

| Human | Extensive hydrolysis to eslicarbazepine, followed by direct glucuronidation of eslicarbazepine. | - | researchgate.net |

| Mouse | Metabolism is similar to humans, with eslicarbazepine as the main metabolite. | High | researchgate.netnih.gov |

| Rabbit | Metabolism is similar to humans. | High | researchgate.net |

| Hamster | Metabolism is similar to humans. | High | researchgate.net |

| Rat | Extensive conversion to oxcarbazepine, in addition to eslicarbazepine. | Low | researchgate.netnih.gov |

| Dog | Metabolic profile differs from humans. | Low | researchgate.net |

| Monkey | Metabolic profile differs from humans. | Low | researchgate.net |

Exploration of Biomarkers in Preclinical Models Related to Glucuronide Metabolism

The exploration of biomarkers related to eslicarbazepine glucuronide metabolism in preclinical models focuses on the enzymes responsible for this conjugation reaction. Glucuronidation is a major phase II metabolic pathway mediated by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. Identifying the specific UGT isoforms involved in the formation of eslicarbazepine glucuronide allows for the investigation of potential biomarkers that could predict variability in drug metabolism and clearance. nih.gov

In vitro studies using human liver microsomes and recombinant human UGTs have identified several isoforms responsible for conjugating eslicarbazepine. nih.gov The primary enzymes involved are UGT1A4, UGT1A9, UGT2B4, and UGT2B7, with UGT2B4 appearing to have the highest affinity for the substrate at therapeutic concentrations. nih.gov

In preclinical models, the expression levels and activity of these specific UGT orthologs could serve as exploratory biomarkers. For instance, animal species with a UGT expression profile more similar to humans would be expected to have a more predictive pharmacokinetic profile. dntb.gov.ua Genetic polymorphisms in UGT genes are known to cause significant interindividual variability in drug metabolism in humans. nih.gov Therefore, preclinical models that incorporate genetic variations in these UGT enzymes could be valuable for investigating the impact of such variations on the disposition of eslicarbazepine. The validation of such preclinical biomarkers is a multistep process that aims to establish their reliability in predicting drug efficacy and disposition. nih.govuniroma1.it

| UGT Isoform | Role in Eslicarbazepine Glucuronidation | Significance as a Potential Biomarker | Reference |

|---|---|---|---|

| UGT2B4 | High-affinity component; plays a major role at therapeutic concentrations. | Variations in expression or function could significantly alter eslicarbazepine clearance. | nih.gov |

| UGT1A4 | Contributes to glucuronidation. | May contribute to inter-individual and inter-species variability in metabolism. | nih.gov |

| UGT1A9 | Contributes to glucuronidation. | Part of the overall metabolic capacity for eslicarbazepine clearance. | nih.gov |

| UGT2B7 | Contributes to glucuronidation. | Known to be polymorphic; variations could influence metabolite formation. | nih.gov |

| UGT2B17 | Appears to be involved in conjugation. | May contribute to variability, particularly as its expression is highly variable in human populations. | nih.gov |

Q & A

Q. What are the primary metabolic pathways of Eslicarbazepine glucuronide in humans, and how do they influence its pharmacokinetic profile?

Eslicarbazepine acetate is metabolized to its active moiety, which undergoes renal excretion with ~33% as the glucuronide conjugate . The glucuronidation pathway reduces systemic exposure and enhances renal clearance, contributing to its favorable safety profile compared to carbamazepine and oxcarbazepine. Methodologically, this is determined using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify glucuronide levels in urine and plasma .

Q. What in vitro models are suitable for studying the glucuronidation kinetics of Eslicarbazepine?

Recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) or human liver microsomes can model glucuronidation kinetics. Incubation protocols should include time- and concentration-dependent assays with LC-MS/MS validation to measure reaction rates and identify enzyme-specific contributions .

Q. How can researchers ensure accurate quantification of Eslicarbazepine glucuronide in biological matrices?

Use stable isotope-labeled internal standards (e.g., deuterated Eslicarbazepine glucuronide) to correct for matrix effects. Optimize LC-MS/MS parameters: electrospray ionization in negative mode, multiple reaction monitoring (MRM) transitions for glucuronide-specific fragments, and chromatographic separation to resolve isobaric interferences .

Advanced Research Questions

Q. How can discrepancies in Eslicarbazepine glucuronide concentrations across bioanalytical methods be resolved?

Cross-validate methods using harmonized reference standards and inter-laboratory studies. Bayesian analysis (e.g., Markov chain Monte Carlo simulations) can reconcile differences by modeling technical variability and instrument-specific biases . Report coefficients of variation (CV) <15% for intra- and inter-day precision .

Q. What experimental designs are optimal for assessing drug-drug interactions involving Eslicarbazepine glucuronide?

Co-incubate Eslicarbazepine with UGT inhibitors (e.g., probenecid) or inducers (e.g., rifampicin) in hepatocyte cultures. Measure glucuronide formation rates via LC-MS/MS and apply Michaelis-Menten kinetics to calculate inhibition constants () or induction ratios. Include positive controls (e.g., SN-38 glucuronide) for validation .

Q. How does hepatic metabolic zonation affect Eslicarbazepine glucuronide synthesis and systemic exposure?

Pericentral hepatocytes primarily metabolize xenobiotics via glucuronidation, while periportal hepatocytes dominate glucose secretion. Use zonated hepatocyte models or spatially resolved metabolomics (e.g., MALDI imaging) to map regional glucuronide synthesis. Correlate findings with urinary excretion data to model systemic exposure .

Q. What strategies mitigate instability of Eslicarbazepine glucuronide in biological samples?

Store urine samples at -80°C to prevent degradation (>4 months stability). Avoid freeze-thaw cycles and add preservatives (e.g., sodium azide) to inhibit bacterial β-glucuronidase activity. For plasma, use acidified acetonitrile precipitation during sample preparation to denature enzymes .

Methodological Considerations

- Data Contradictions : Address conflicting glucuronide recovery rates by standardizing urine collection intervals (account for the 30–60 min hepatic-to-bladder lag time) and normalizing to creatinine levels .

- Statistical Analysis : Apply one-way ANOVA for cross-group comparisons (e.g., healthy vs. renal-impaired cohorts) and Bonferroni correction for multiple testing. Report as significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.